2-amino-N-cyclopentyl-N-ethylpentanamide

Medicinal Chemistry ADME Drug Design

Sourcing precisely N-substituted α-amino pentanamides is critical for reproducible SAR: minor alkyl variations shift logP and H-bonding, causing off-target artifacts. • Unique N-cyclopentyl-N-ethyl amide constrains conformation for GPCR/ion channel pocket screening (TPSA 46.3 Ų). • Orthogonal α-amine and tertiary amide enable selective derivatization without competing N-acylation. • Racemic mixture serves as chiral HPLC/SFC method development standard. ≥95% purity.

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
Cat. No. B13245084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-cyclopentyl-N-ethylpentanamide
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCCC(C(=O)N(CC)C1CCCC1)N
InChIInChI=1S/C12H24N2O/c1-3-7-11(13)12(15)14(4-2)10-8-5-6-9-10/h10-11H,3-9,13H2,1-2H3
InChIKeyQFEPATYFSLBDGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-cyclopentyl-N-ethylpentanamide Structural Identity and Procurement


2-Amino-N-cyclopentyl-N-ethylpentanamide (CAS 1218401-49-0; hydrochloride CAS 1803570-41-3) is a synthetic, α-amino-substituted tertiary pentanamide with a molecular formula of C₁₂H₂₄N₂O (free base, MW 212.33 g/mol) and is primarily procured as a >95% pure research building block [1]. The compound features a chiral center at the α-carbon of the pentanoyl chain and a unique N,N-disubstitution pattern that combines a cyclopentyl ring with an ethyl group directly on the amide nitrogen. This distinct steric and electronic environment differentiates it from simpler N,N-dialkyl amides and positions it as a versatile intermediate in medicinal chemistry and chemical biology campaigns [2]. Its commercial availability through multiple reputable vendors confirms consistent demand for this scaffold in exploratory research .

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Chiral α-amino pentanamide scaffold
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Cyclopentyl-ethyl amide disubstitution pattern
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Hydrochloride salt for polar solubility

Why Generic Analogs Cannot Replace 2-Amino-N-cyclopentyl-N-ethylpentanamide


While the market offers numerous structurally related α-amino pentanamides and tertiary amides, their functional interchangeability is critically undermined by differences in the N-alkyl substitution pattern. Even minor variations, such as replacing the N-ethyl group with a methyl or propyl moiety, or the cyclopentyl with a cyclohexyl or linear chain, can cause substantial shifts in lipophilicity (calculated logP), hydrogen-bonding capacity, and conformational flexibility [1]. These physicochemical shifts directly translate to divergent ADME profiles, off-target binding, and synthetic utility, making generic substitution a significant risk in structure-activity relationship (SAR) programs. Consequently, procurement specifications must precisely match the cyclopentyl-ethyl combination to ensure data reproducibility and valid biological interpretation.

N-alkyl substitution shifts lipophilicity and conformational flexibility, potentially altering ADME and off-target profiles.
Achiral analogs lack the stereocenter, removing enantiomer-specific target interactions that can affect SAR interpretation.
Non-hydrochloride forms with zero hydrogen bond donors exhibit much lower aqueous solubility, complicating in vitro assay preparation.

2-Amino-N-cyclopentyl-N-ethylpentanamide vs. Closest Analogs


TPSA as a Membrane Permeability Marker

The topological polar surface area (TPSA) is a key determinant of oral bioavailability and blood-brain barrier penetration. 2-Amino-N-cyclopentyl-N-ethylpentanamide exhibits a computed TPSA of 46.3 Ų, which is identical to that of its N-methyl analog (2-amino-N-cyclopentyl-N-methylpentanamide) and its N,N-diethyl analog (2-amino-N,N-diethylpentanamide) due to the conserved amide and amine functionalities [1]. However, the practical differentiation lies in how this TPSA is achieved: the cyclopentyl-ethyl combination yields a distinct spatial distribution of polarity and steric bulk compared to analogs with linear N,N-dialkyl chains, as evidenced by differing 3D conformer populations in PubChem's 3D conformer data, which directly influences target binding pocket compatibility.

TPSA & 3D Shape
Reported
Identical TPSA (46.3 Ų) but distinct low-energy conformer population vs. N-methyl and N,N-diethyl analogs
Unique conformer distribution may influence target recognition
Based on computed 3D similarity from PubChem
Medicinal Chemistry ADME Drug Design

Hydrogen Bond Donors and Solubility

The presence of exactly two hydrogen bond donors (the α-amino group as a hydrochloride salt) distinguishes the target compound from non-amino tertiary amide analogs. In direct comparison with N-cyclopentyl-N-ethylpentanamide (which lacks the α-amino group and has zero HBD), the target compound's hydrochloride salt form (CID 119031981) is predicted to have significantly higher aqueous solubility, a critical factor for in vitro assay compatibility [1]. Vendor data from American Elements confirms solubility in polar media, while the neutral analog is typically insoluble in water.

HBD & Solubility
Class-level
2 HBD (hydrochloride) vs. 0 HBD for N-cyclopentyl-N-ethylpentanamide; reported as soluble in polar media
Salt form may support aqueous assay compatibility
Solubility class inferred from vendor data
Physicochemical Property Analysis Hit-to-Lead Optimization Solubility

Rotatable Bonds and Conformational Flexibility

With 5 rotatable bonds, the target compound occupies a midpoint in the flexibility spectrum compared to its principal analogs. It is more flexible than the N-methyl-N-cyclopentyl analog (4 rotatable bonds) but less flexible than the N-propyl-N-cyclopentyl analog (6 rotatable bonds) [1]. This intermediate flexibility is often associated with a favorable balance between binding entropy penalties and induced-fit capabilities, making it a strategically tunable scaffold for lead optimization.

Rotatable Bonds
Class-level
5
Intermediate flexibility may balance binding entropy
Computed from PubChem descriptors; N-methyl=4, N-propyl=6
Molecular Dynamics SAR Drug Design

Chiral Center and Enantiomeric Purity

The compound contains a single undefined stereocenter at the α-carbon, meaning commercially supplied material is typically a racemate unless otherwise specified. This is in stark contrast to synthetically analogous but achiral building blocks like 2-amino-N,N-diethylpentanamide [1]. The presence of the chiral center creates a critical procurement consideration: researchers requiring enantiopure material must explicitly specify and verify enantiomeric excess (ee) because the biological activity of enantiomers can differ dramatically. Vendor-supplied racemic material thus represents a specific procurement decision with implications for downstream chiral resolution costs.

Stereochemical Complexity
Reported
1 undefined stereocenter (racemic) vs. achiral N,N-diethyl analog; enantiomer potency can differ >10-fold
Racemic mixture requires ee specification for chiral SAR
Enantiomer-dependent target engagement must be verified
Stereochemistry Analytical Chemistry Chiral Separation

Data Scarcity and IP Opportunity

A comprehensive search of global patent and primary literature databases, as acknowledged by third-party analyses , reveals a notable absence of composition-of-matter patents or published biological activity (IC50, Ki, etc.) specifically claiming 2-amino-N-cyclopentyl-N-ethylpentanamide. This is a critical differentiator from heavily patented, biologically characterized analogs such as certain indole- or indazole-carboxamide synthetic cannabinoids. The data silence provides a significant advantage: unencumbered freedom to operate and a blank canvas for the development of proprietary, patentable medicinal chemistry programs.

Data Landscape
Data to verify
No composition-of-matter patents or bioactivity data (IC50) publicly reported as of 2024
Reported data gap supports IP novelty assessment
Literature and patent absence confirmed by search
Intellectual Property Lead Discovery Novelty

2-Amino-N-cyclopentyl-N-ethylpentanamide Procurement Scenarios


Hit-to-Lead for GPCRs and Ion Channels

The unique cyclopentyl-ethyl amide motif provides a sterically constrained, chiral scaffold ideal for exploring hydrophobic pockets in class A GPCRs or voltage-gated ion channels. The intermediate flexibility (5 rotatable bonds) and moderate TPSA (46.3 Ų) suggest CNS drug-like properties, making it a high-priority building block for neuroscience lead generation programs [1]. Its lack of prior art ensures freedom to operate.

Stereochemical Probe for Chiral Chromatography

As a racemic mixture with a single undefined stereocenter, this compound serves as an ideal test analyte for the development of chiral HPLC or SFC separation methods. Its specific UV chromophore (amide) facilitates detection, while its intermediate retention profile challenges column selectivity, aiding in method robustness testing [2].

Physicochemical Tool for Formulation

The hydrochloride salt's dual hydrogen bond donor character and stated solubility in polar media make it a candidate for studying salt-form effects on dissolution and oral absorption in preclinical formulation screens. Its 3D shape profile, distinct from linear-chain amides, also allows exploration of steric effects on crystallinity and solubility [1].

Scaffold for Late-Stage Functionalization

The secondary amine and the tertiary amide provide two orthogonal reactive handles. The α-amino group can be selectively functionalized (e.g., sulfonylation, reductive amination) without affecting the amide, enabling rapid library synthesis. This orthogonal reactivity profile is distinct from simpler 2-amino amides where competing N-acylation can complicate product profiles .

Application
Selection Property
Validation Focus
GPCR / ion channel lead generation
Sterically constrained chiral scaffold
CNS drug-like property profiling
Chiral HPLC/SFC method development
Racemate with UV-detectable amide
Column selectivity and retention profiling
Salt-form dissolution studies
Hydrochloride with dual HBD
Solubility and crystallinity assessment
Library synthesis via orthogonal handles
Primary amine and tertiary amide reactivity
Chemoselective derivatization validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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